Cas no 42151-56-4 (Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)-)
42151-56-4 structure
Product Name:Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)-
Numero CAS:42151-56-4
MF:C11H17NO
MW:179.258783102036
CID:332801
PubChem ID:102023
Update Time:2025-04-19
Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)-
- (1S,2R)-(+)-N-Methylephedrine
- Benzenemethanol, α-[1-(dimethylamino)ethyl]-, [S-(R*,S*)]-
- L-(+)-erythro-N-methylephedrine
- S,R-(+)-N-Methylephedrine
- Methylephedrine
- (1S,2R)-(+)-N-Methylephedrine, 99%
- Methylephedrine, D-
- R,S-(-)-N-methylephedrine
- N-Methylephedrine D-form [MI]
- Q27291941
- D-N-Methylephedrine
- (1S,2R)-N-Methylephedrine
- VP306Z33KI
- (+)-Methylephedrine
- FMCGSUUBYTWNDP-MWLCHTKSSA-N
- UNII-VP306Z33KI
- 1201-56-5
- AKOS025405530
- BENZENEMETHANOL, .ALPHA.-((1R)-1-(DIMETHYLAMINO)ETHYL)-, (.ALPHA.S)-
- 42151-56-4
- (+)-N-Methylephedrine
- Benzenemethanol, alpha-((1R)-1-(dimethylamino)ethyl)-, (alphaS)-
- N-METHYLEPHEDRINE, D-
- (1S,2R)-2-Dimethylamino-1-phenylpropanol
- (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol
- J-500060
- Methylephedrine, (+)-
- DTXSID20962313
- SCHEMBL2712293
- DTXSID701021165
-
- Inchi: 1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11-/m1/s1
- Chiave InChI: FMCGSUUBYTWNDP-MWLCHTKSSA-N
- Sorrisi: O[C@@H](C1C=CC=CC=1)[C@@H](C)N(C)C
Proprietà calcolate
- Massa esatta: 179.13111
- Massa monoisotopica: 179.131014166g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 141
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 1
- XLogP3: 1.7
- Superficie polare topologica: 24.
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.0020 (rough estimate)
- Punto di fusione: 87-90 °C(lit.)
- Punto di ebollizione: 311.8°C (rough estimate)
- Indice di rifrazione: 1.5320 (estimate)
- PSA: 23.47
- Solubilità: Non disponibile
Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)- Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
42151-56-4 (Benzenemethanol, a-[(1R)-1-(dimethylamino)ethyl]-,(aS)-) Prodotti correlati
- 321-97-1((-)-Pseudoephedrine)
- 50906-05-3(Ephedrine hemihydrate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso